Sisomicin sulfate
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Overview
Description
Sisomicin sulfate is an aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inositola . It is a broad-spectrum antibiotic most structurally related to gentamicin . This compound is known for its effectiveness against Gram-positive bacteria and its bactericidal properties .
Mechanism of Action
Target of Action
Sisomicin sulfate primarily targets the 30S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the translation of mRNA into proteins .
Mode of Action
This compound functions through a mechanism typical of aminoglycosides: it binds irreversibly to the bacterial 30S ribosomal subunit . This binding interferes with the initiation complex of protein synthesis, leading to the misreading of mRNA and ultimately, the production of aberrant proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial protein synthesis. By binding to the 30S ribosomal subunit, this compound disrupts the process of translation, preventing the correct assembly of amino acids into proteins . This leads to the production of non-functional proteins, which can disrupt various cellular processes and ultimately lead to cell death .
Pharmacokinetics
This compound is handled by a two-compartment open model system with a disposition (elimination) half-life of 2.6 hours . It is rapidly distributed to the tissue compartment, and equilibrium between the central and the tissue compartment is established by 30 minutes after dosing . Renal clearance of this compound is about 30% less than total body clearance . Total urinary excretion of this compound during a 24-hour period following drug administration is about 70% of the dose .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the production of aberrant proteins . This disruption of protein synthesis can lead to cell death, making this compound an effective bactericidal agent . It is most predictably active against Gram-positive bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other aminoglycoside-inactivating enzymes can lead to resistance to this compound . This compound is active against many organisms that resist gentamicin, another aminoglycoside, by non-enzymatic mechanisms .
Biochemical Analysis
Biochemical Properties
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with aminoglycoside resistance enzymes, such as ApmA, forming a complex that can be studied through crystallography . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid involves binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with aminoglycoside resistance enzymes can inhibit their activity, thereby affecting the bacterial resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sisomicin sulfate is primarily produced through fermentation. The fermentation process involves the cultivation of Micromonospora inositola in a suitable medium under controlled conditions . The fermentation broth is then processed to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient supply. Advanced techniques like protoplast mutagenesis and fermentation optimization have been employed to enhance sisomicin production .
Chemical Reactions Analysis
Types of Reactions
Sisomicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or create derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its derivatives, such as netilmicin and plazomicin . These derivatives are developed to improve the antibiotic’s effectiveness and reduce its toxicity.
Scientific Research Applications
Sisomicin sulfate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Gentamicin: Structurally related and shares a similar mechanism of action.
Netilmicin: A derivative of sisomicin with improved properties.
Plazomicin: Another derivative with enhanced effectiveness and reduced toxicity.
Uniqueness
Sisomicin sulfate is unique due to its broad-spectrum activity and its effectiveness against bacteria that are resistant to other aminoglycosides . Its ability to bind to the 30S ribosomal subunit and cause misreading of mRNA makes it a potent antibiotic .
Properties
CAS No. |
53179-09-2 |
---|---|
Molecular Formula |
C19H39N5O11S |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[(2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15?,16+,17?,18+,19-;/m1./s1 |
InChI Key |
JVTNJDPXUPRGIE-DAVQCCERSA-N |
Isomeric SMILES |
C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)OC2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |
Pictograms |
Irritant; Health Hazard |
Related CAS |
32385-11-8 (Parent) |
Synonyms |
4,5 Dehydrogentamicin 4,5-Dehydrogentamicin Antibiotic 6640 Extramycin Pathomycin Rickamicin Sch 13475 Sch-13475 Sch13475 Siseptin Sisomicin Sisomicin Sulfate Sisomicin Sulfate (2:5) Salt Sisomycin Sissomicin Sizomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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